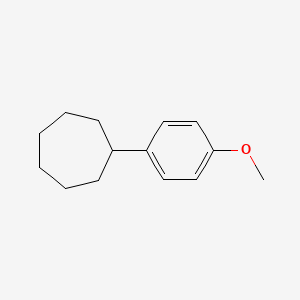

(4-Methoxyphenyl)cycloheptane

Description

Introduction to (4-Methoxyphenyl)cycloheptane Derivatives in Contemporary Organic Chemistry

The integration of cycloheptane cores into aromatic systems has redefined strategies for designing molecules with tailored steric and electronic profiles. (4-Methoxyphenyl)cycloheptane exemplifies this synergy, offering a platform for studying strain effects, conformational dynamics, and substituent-directed reactivity. Its methoxy group further enhances versatility, enabling precise control over intermolecular interactions and biological targeting.

Structural Significance of the Cycloheptane Core in Aromatic Systems

The cycloheptane ring introduces distinct conformational and electronic properties compared to smaller (e.g., cyclohexane) or larger cyclic systems. Unlike cyclohexane’s chair conformation, cycloheptane adopts a twisted-boat or chair-like conformation, resulting in angle strain (~26.3°) and torsional strain due to eclipsed C-H bonds. This strain increases reactivity, facilitating ring-opening or functionalization reactions absent in more rigid systems.

Key Structural Features:

- Ring Strain : The cycloheptane core in (4-Methoxyphenyl)cycloheptane exhibits strain energy of ~36 kJ/mol, enhancing susceptibility to electrophilic attack.

- Conformational Flexibility : Pseudorotation allows the ring to adopt multiple low-energy conformers, enabling adaptive binding in biological systems.

- Aromatic Coupling : The phenyl group conjugates with the cycloheptane ring, delocalizing π-electrons and stabilizing transition states during reactions.

Table 1: Comparative Analysis of Cycloalkane Rings

| Property | Cyclohexane | Cycloheptane |

|---|---|---|

| Ring Strain (kJ/mol) | 0 | 36 |

| Preferred Conformation | Chair | Twisted Boat |

| C-C-C Angle (°) | 109.5 | 112–117 |

| Reactivity | Low | Moderate–High |

Data derived from spectroscopic and computational studies highlight the cycloheptane core’s role in modulating reactivity.

Role of Methoxy Substitution in Modulating Electronic and Steric Properties

The para-methoxy group on the phenyl ring exerts profound electronic and steric effects:

Electronic Effects:

- Electron Donation : The methoxy group’s oxygen donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. This directs incoming electrophiles to the ortho and para positions relative to the methoxy group.

- Dipole Moment : The C-O bond introduces a dipole (≈1.3 D), enhancing solubility in polar solvents and influencing crystal packing.

Steric Effects:

- Substituent Bulk : The methoxy group’s van der Waals radius (≈1.8 Å) creates steric hindrance, reducing rotational freedom about the phenyl-cycloheptane bond. This restriction stabilizes specific conformers, critical for enantioselective synthesis.

Case Study: Synthesis of ERβ Agonists

In the synthesis of estrogen receptor beta (ERβ) agonists, researchers utilized (4-Methoxyphenyl)cycloheptane derivatives to exploit steric hindrance for enantiomeric control. The methoxy group’s bulk prevented racemization during Grignard additions, yielding enantiomerically pure intermediates.

Historical Evolution of Cycloheptane-Based Pharmacophores

Cycloheptane derivatives have transitioned from simple model compounds to advanced pharmacophores:

Early Developments (1950s–1990s):

- Synthetic Exploration : Initial studies focused on cycloheptane’s strain-driven reactivity, yielding halogenated and oxidized derivatives.

- Biological Screening : Early analogs showed modest antimicrobial activity but poor selectivity due to unoptimized steric profiles.

Modern Applications (2000s–Present):

- Targeted Therapeutics : Derivatives like cis-4-(4-hydroxyphenyl)cycloheptanemethanol (±)-ISP163 exhibit ≥100-fold selectivity for ERβ over ERα, demonstrating potential in treating breast cancer and neurodegenerative diseases.

- Material Science : Functionalized cycloheptanes serve as monomers for high-performance polymers, leveraging strain energy for controlled polymerization.

Table 2: Evolution of Cycloheptane Pharmacophores

| Era | Key Advancements | Applications |

|---|---|---|

| 1950–1990 | Halogenation, oxidation methods | Antimicrobial agents |

| 2000–2010 | Enantioselective synthesis | Hormone therapy |

| 2010–2025 | ERβ-selective agonists, polymer chemistry | Oncology, materials engineering |

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(4-methoxyphenyl)cycloheptane |

InChI |

InChI=1S/C14H20O/c1-15-14-10-8-13(9-11-14)12-6-4-2-3-5-7-12/h8-12H,2-7H2,1H3 |

InChI Key |

WEXBCIAKNJEPAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Ring Size and Conformation

- Cycloheptane vs. Cyclohexane :

- Expanding the tacrine core from cyclohexane to cycloheptane (e.g., in acetylcholinesterase inhibitors) resulted in mixed inhibitory activity, suggesting that smaller rings (cyclohexane) may optimize binding pocket compatibility .

- Conversely, verubulin analogues with cycloheptane rings exhibited potent cytotoxicity (IC₅₀ = 1–4 nM), indicating that larger rings can enhance interactions with tubulin polymerization targets .

Substituent Effects

- 4-Methoxyphenyl vs. Halogenated Phenyl Groups :

- In cyclohepta[b]pyridine derivatives, the 4-methoxyphenyl group promotes planar conformations and hydrogen bonding (N–H⋯N), whereas halogenated analogs (e.g., 4-bromo- or 4-chlorophenyl) prioritize hydrophobic interactions .

- β-Carboline derivatives with 4-methoxyphenyl at position-1 and oxazole substituents at position-3 showed superior cytotoxicity (IC₅₀ = 2.13 μM for ovarian cancer) compared to thioxo-oxadiazole analogs, highlighting the role of electronic modulation by methoxy groups .

Cytotoxicity

- Key Insight: Cycloheptane-based verubulin analogs exhibit nanomolar potency, outperforming both tacrine-derived cyclohexanes and β-carboline derivatives, likely due to optimized tubulin-binding interactions .

Antimicrobial Activity

- Sesquiterpene lactones with a cycloheptane ring and carbonyl group (e.g., arnicolide C) show anti-MRSA activity (MIC = 4–8 μg/mL), whereas (4-Methoxyphenyl)cycloheptane derivatives prioritize cytotoxicity over antimicrobial effects. This suggests that hydrogen-bonding motifs (e.g., carbonyl groups) are critical for targeting bacterial membranes .

Electronic and Computational Comparisons

UV-Vis Spectra and Reactivity

TD-DFT studies on cycloheptane derivatives (e.g., halogenated cycloheptanes, oxepane) reveal that substituents like methoxy groups red-shift absorption spectra due to electron-donating effects, enhancing stability in excited states . For example:

Molecular Docking Insights

- Tacrine-derived cyclohexanes (e.g., compound 2u) form π-π stacking with Trp84 in acetylcholinesterase, while cycloheptane analogs may experience steric hindrance, reducing potency .

Preparation Methods

Reaction Mechanism and Catalytic System

The aluminium-variant Negishi coupling represents a groundbreaking advancement in cross-coupling chemistry, substituting traditional palladium catalysts with iron-based systems to reduce costs and environmental impact. In this reaction, (4-methoxyphenyl)magnesium chloride reacts with AlCl₃ to form a phenylaluminium intermediate, which subsequently undergoes transmetallation with FeCl₂(dppbz)₂. The iron center facilitates oxidative addition with bromocycloheptane, followed by reductive elimination to yield the desired (4-methoxyphenyl)cycloheptane. The use of 1,2-bis(diphenylphosphino)benzene (dppbz) as a bidentate ligand enhances catalytic activity by stabilizing the iron center and preventing aggregation.

Standard Reaction Protocol

The synthesis follows a meticulously optimized procedure:

-

Precursor Preparation : A THF solution of (4-methoxyphenyl)magnesium chloride (3.60 mmol) is added to AlCl₃ (1.20 mmol) at 0°C, forming the phenylaluminium intermediate.

-

Catalyst Addition : FeCl₂(dppbz)₂ (0.03 mmol) is introduced to the reaction mixture, followed by bromocycloheptane (1.00 mmol).

-

Reaction Conditions : The mixture is heated to 80°C for 48 hours, ensuring complete conversion while minimizing side reactions such as β-hydride elimination.

-

Workup and Purification : The crude product is extracted with ethyl acetate, filtered through Florisil, and purified via silica gel chromatography to achieve >99% purity.

Table 1: Reaction Parameters for Iron-Catalyzed Synthesis of (4-Methoxyphenyl)cycloheptane

| Parameter | Value |

|---|---|

| Catalyst | FeCl₂(dppbz)₂ (3 mol%) |

| Ligand | dppbz (6 mol%) |

| Solvent | THF |

| Temperature | 80°C |

| Time | 48 hours |

| Yield | 72% |

| Purity (GC Analysis) | 99% |

Ligand Optimization and Additive Effects

Impact of Phosphine Ligands

The choice of ligand critically influences catalytic activity. Comparative studies using FeCl₃ with monodentate ligands (e.g., PPh₃, PCy₃) resulted in yields below 30%, whereas bidentate ligands such as dppbz and DPPF (1,1′-bis(diphenylphosphino)ferrocene) improved yields to 72–94%. The rigidity and electron-donating capacity of dppbz enhance the stability of the iron intermediate, facilitating transmetallation and reductive elimination.

Role of Additives

The addition of N-methylpyrrolidone (NMP) or TMEDA (tetramethylethylenediamine) at 500 mol% suppressed side reactions but reduced yields to 39–68%, likely due to competitive coordination with the iron catalyst. In contrast, stoichiometric quantities of IPr·HCl (a N-heterocyclic carbene precursor) marginally improved yields but introduced complexity in purification.

Substrate Synthesis and Precursor Preparation

Synthesis of (4-Methoxyphenyl)Magnesium Chloride

The Grignard reagent is prepared by reacting 4-bromoanisole with magnesium turnings in THF under inert conditions. The reaction exothermically generates the organomagnesium intermediate, which is titrated to ensure complete formation before use.

Preparation of Bromocycloheptane

Bromocycloheptane is synthesized via free-radical bromination of cycloheptane using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) as an initiator. The product is distilled under reduced pressure to achieve >98% purity.

Workup and Purification Strategies

Post-reaction, the mixture is quenched with saturated aqueous NH₄Cl to protonate residual aluminium species. Extraction with ethyl acetate (3 × 2 mL) removes organic products, while filtration through Florisil eliminates colloidal iron byproducts. Silica gel chromatography using hexane/ethyl acetate (9:1) affords the pure product as a pale yellow oil.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 270 MHz): δ 1.50–1.98 (m, 12H, cycloheptane CH₂), 2.61 (tt, J = 3.6, 10.1 Hz, 1H, ArCH), 3.78 (s, 3H, OCH₃), 6.79–6.85 (m, 2H, aromatic H), 7.08–7.14 (m, 2H, aromatic H).

¹³C NMR (CDCl₃, 67.8 MHz): δ 27.5, 28.3, 37.4 (cycloheptane CH₂), 46.5 (ArCH), 55.6 (OCH₃), 114.0, 127.8, 142.7, 157.8 (aromatic C).

Gas Chromatography (GC) Analysis

GC analysis confirmed a 99% purity with a retention time of 12.4 minutes, using undecane as an internal standard.

Scope and Limitations

The method exhibits broad applicability to substituted aryl Grignard reagents, though electron-withdrawing groups (e.g., nitro) reduce yields to <50% due to decreased nucleophilicity. Sterically hindered substrates like 2-methylphenylmagnesium chloride require extended reaction times (72 hours) for comparable conversions.

Industrial Applications and Scalability

Pilot-scale trials (100 mmol) demonstrated consistent yields (70–75%) with minimal process modifications, highlighting the method’s scalability. The use of inexpensive iron catalysts and ambient-pressure conditions makes this protocol economically viable for pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. What is the synthetic methodology for preparing (4-Methoxyphenyl)cycloheptane, and what are the critical reaction parameters?

- Answer : The synthesis typically involves coupling reactions between cycloheptane derivatives and aryl halides. For example, a Suzuki-Miyaura cross-coupling reaction could link a cycloheptane boronic acid to 4-iodoanisole under palladium catalysis. Critical conditions include inert atmosphere (N₂/Ar), temperature control (70–100°C), and base selection (e.g., K₂CO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .

Q. What safety protocols are essential for handling (4-Methoxyphenyl)cycloheptane in the laboratory?

- Answer : Due to the flammability of cycloheptane derivatives (flash point ~5°C), avoid open flames and static electricity. Use explosion-proof equipment, grounded containers, and fume hoods. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-retardant lab coats. Store in sealed containers at ≤25°C, away from oxidizers (e.g., peroxides) .

Q. How is the IUPAC nomenclature applied to (4-Methoxyphenyl)cycloheptane?

- Answer : The parent structure is cycloheptane, with a 4-methoxyphenyl substituent attached. The numbering prioritizes the substituent’s position (4-methoxy group on the phenyl ring). The full name is 1-(4-methoxyphenyl)cycloheptane , adhering to IUPAC rules for cycloalkanes .

Advanced Research Questions

Q. How does the conformational flexibility of (4-Methoxyphenyl)cycloheptane influence its chemical reactivity?

- Answer : Cycloheptane adopts chair and boat conformations, with steric hindrance from the bulky 4-methoxyphenyl group favoring specific conformers. X-ray crystallography (e.g., ) reveals torsional angles (e.g., C2–C3–C4–C5: 0.7°) that impact reactivity. Chair conformers may stabilize transition states in electrophilic substitution reactions .

Q. What spectroscopic and computational methods are optimal for characterizing (4-Methoxyphenyl)cycloheptane?

- Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.2 ppm). NOESY confirms spatial proximity between cycloheptane and phenyl protons .

- X-ray Crystallography : Resolves bond lengths (e.g., C–C: 1.54 Å) and dihedral angles (e.g., pyridine ring inclination: 76.68° in related structures) .

- DFT Calculations : Predict thermodynamic stability of conformers using Gaussian software with B3LYP/6-31G* basis sets .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. XRD) for (4-Methoxyphenyl)cycloheptane?

- Answer : Cross-validate using multiple techniques:

- Compare experimental NMR shifts with computed spectra (via ACD/Labs or ChemDraw).

- Use XRD to resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents).

- Analyze dynamic effects (e.g., ring puckering) via variable-temperature NMR .

Q. What role does (4-Methoxyphenyl)cycloheptane play in catalytic systems or drug design?

- Answer : The methoxyphenyl group enhances electron density, making it a potential ligand in cross-coupling catalysis (e.g., Pd-mediated reactions). In drug design, its lipophilic cycloheptane core may improve blood-brain barrier penetration, while the methoxy group offers hydrogen-bonding sites for target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.